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3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
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Overview
Description
3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
The anticancer properties of thiadiazole derivatives, including 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one, have been extensively studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines through different mechanisms.
Case Studies and Findings
- In vitro studies showed that certain thiadiazole derivatives displayed IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
- A series of novel thiadiazole-imidazole derivatives were synthesized and evaluated for anticancer activity against HepG2 cells, with some compounds showing promising IC50 values ranging from 0.86 µM to 1.44 µM .
- Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups like chlorine significantly enhances the anticancer efficacy of these compounds .
Antimicrobial Applications
Thiadiazole derivatives also exhibit notable antimicrobial activity against various bacterial and fungal strains. The presence of halogen substituents such as chlorine has been linked to increased antimicrobial potency.
Findings from Research
- Compounds with electron-withdrawing groups at the para position demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- A study identified several thiadiazole derivatives with moderate to high antibacterial activity compared to standard antibiotics .
Antiviral Applications
Research has also explored the antiviral potential of this compound derivatives. These compounds have shown promise in inhibiting viral replication through various mechanisms.
Case Studies
- A synthesis study highlighted the antiviral activity of certain thiadiazole derivatives against viral infections, suggesting their potential use in antiviral therapies .
- The structural modifications involving thiadiazole rings have been linked to enhanced antiviral efficacy, paving the way for further research in this area.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl)thiourea: Another compound with a 2-chlorophenyl group, used as an herbicide.
(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a five-membered thiadiazole ring with three nitrogen atoms and two sulfur atoms, enhanced by a chlorophenyl substituent at the 3-position. This structural arrangement is crucial for its biological activity as it influences solubility and binding affinity to biological targets.
Property | Details |
---|---|
Molecular Formula | C₉H₇ClN₄S |
Molecular Weight | 228.69 g/mol |
Melting Point | 150-155 °C |
Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In a study conducted by , the compound demonstrated an IC50 value of approximately 15 µM against MDA-MB-231 cells. This suggests a moderate level of potency compared to standard chemotherapeutic agents.
Case Study: Structure-Activity Relationships
The presence of electron-withdrawing groups (EWGs), such as chlorine, at specific positions on the phenyl ring has been shown to enhance anticancer activity. For instance:
- Compounds with para-substituted chlorophenyl groups exhibited increased activity against both Gram-positive and Gram-negative bacteria, suggesting that similar modifications could enhance anticancer efficacy as well .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown effectiveness against various bacterial strains:
- Gram-positive Bacteria : Staphylococcus aureus
- Gram-negative Bacteria : Escherichia coli
- Fungi : Candida albicans
The compound's mechanism may involve disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiadiazole ring and substitution patterns significantly influence biological activity. Key findings include:
- Chlorine Substitution : Enhances solubility and bioavailability.
- Electron-Drawing Groups : Such as -Cl or -Br at the para position increase antimicrobial potential.
- Hydroxyl Groups : Presence at the para position can enhance antioxidant properties .
Summary of Biological Activities
Biological Activity | Effectiveness | IC50 Values |
---|---|---|
Anticancer | Moderate potency against cancer cells | ~15 µM (MDA-MB-231) |
Antimicrobial | Effective against bacteria and fungi | Varies by strain |
Antioxidant | Enhanced by hydroxyl substitutions | Not quantified |
Properties
Molecular Formula |
C8H5ClN2OS |
---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
InChI Key |
NQYWTBZSDNPDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=O)N2)Cl |
Origin of Product |
United States |
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